(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
Overview
Description
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine: is a chiral amine compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine typically begins with commercially available starting materials such as 3-methyltetrahydro-2H-pyran-4-one.
Reduction: The ketone group in 3-methyltetrahydro-2H-pyran-4-one is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods:
Catalytic Hydrogenation: Large-scale production may involve catalytic hydrogenation processes where the ketone is directly converted to the amine using hydrogen gas and metal catalysts such as palladium or platinum.
Continuous Flow Synthesis: Industrial methods may also employ continuous flow synthesis techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amine.
Scientific Research Applications
Chemistry:
Chiral Synthesis: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents.
Industry:
Catalysis: It is used in catalytic processes to produce fine chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine interacts with specific enzymes, inhibiting their activity and affecting biochemical pathways.
Receptor Binding: It may bind to certain receptors, modulating their function and leading to physiological effects.
Comparison with Similar Compounds
(3R,4S)-3-methyltetrahydro-2H-pyran-4-amine: This stereoisomer has different spatial arrangement and may exhibit different biological activities.
(3S,4R)-3-methyltetrahydro-2H-pyran-4-amine: Another stereoisomer with distinct properties.
Uniqueness:
Chirality: The specific (3R,4R) configuration imparts unique chemical and biological properties, making it valuable in stereoselective synthesis.
Reactivity: Its reactivity profile differs from its stereoisomers, leading to different applications and outcomes in chemical reactions.
Properties
IUPAC Name |
(3R,4R)-3-methyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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